6-Chloro-1-nitroanthracene-9,10-dione
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Overview
Description
6-Chloro-1-nitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 1st position on the anthracene-9,10-dione scaffold. Anthracene derivatives are known for their applications in various fields, including organic electronics, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-nitroanthracene-9,10-dione typically involves the nitration and chlorination of anthracene-9,10-dione. One common method includes:
Nitration: Anthracene-9,10-dione is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. This introduces a nitro group at the 1st position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Reduction: 6-Chloro-1-aminoanthracene-9,10-dione.
Substitution: 6-Substituted-1-nitroanthracene-9,10-dione derivatives.
Scientific Research Applications
6-Chloro-1-nitroanthracene-9,10-dione has several applications in scientific research:
Organic Electronics: Used as a precursor in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Dyes and Pigments: Employed in the production of dyes due to its chromophoric properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 6-Chloro-1-nitroanthracene-9,10-dione involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The chlorine atom enhances the compound’s lipophilicity, facilitating its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
1-Nitroanthracene-9,10-dione: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Hydroxy-5-nitroanthracene-9,10-dione: Contains a hydroxyl group instead of chlorine, affecting its solubility and biological activity.
Uniqueness
6-Chloro-1-nitroanthracene-9,10-dione is unique due to the presence of both nitro and chlorine substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
54946-56-4 |
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Molecular Formula |
C14H6ClNO4 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
6-chloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16(19)20)12(9)14(8)18/h1-6H |
InChI Key |
WSEZCFGGGXRVHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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